1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]
Brand Name: Vulcanchem
CAS No.: 359435-46-4
VCID: VC20785275
InChI: InChI=1S/C22H30N4O2S4/c27-19(11-17-29-31-21-9-3-7-15-25-21)23-13-5-1-2-6-14-24-20(28)12-18-30-32-22-10-4-8-16-26-22/h3-4,7-10,15-16H,1-2,5-6,11-14,17-18H2,(H,23,27)(H,24,28)
SMILES: C1=CC=NC(=C1)SSCCC(=O)NCCCCCCNC(=O)CCSSC2=CC=CC=N2
Molecular Formula: C22H30N4O2S4
Molecular Weight: 510.8 g/mol

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]

CAS No.: 359435-46-4

Cat. No.: VC20785275

Molecular Formula: C22H30N4O2S4

Molecular Weight: 510.8 g/mol

* For research use only. Not for human or veterinary use.

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] - 359435-46-4

Specification

CAS No. 359435-46-4
Molecular Formula C22H30N4O2S4
Molecular Weight 510.8 g/mol
IUPAC Name 3-(pyridin-2-yldisulfanyl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]propanamide
Standard InChI InChI=1S/C22H30N4O2S4/c27-19(11-17-29-31-21-9-3-7-15-25-21)23-13-5-1-2-6-14-24-20(28)12-18-30-32-22-10-4-8-16-26-22/h3-4,7-10,15-16H,1-2,5-6,11-14,17-18H2,(H,23,27)(H,24,28)
Standard InChI Key FSJMRAGUAKPKOU-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SSCCC(=O)NCCCCCCNC(=O)CCSSC2=CC=CC=N2
Canonical SMILES C1=CC=NC(=C1)SSCCC(=O)NCCCCCCNC(=O)CCSSC2=CC=CC=N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator